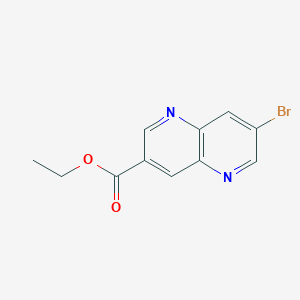

Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate

Übersicht

Beschreibung

Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C11H9BrN2O2 . It is a derivative of 1,5-naphthyridine, a class of heterocycles that have significant importance in the field of medicinal chemistry due to their wide variety of biological activities .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate, has been a subject of research for many years . The synthesis strategies involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis

The molecular structure of Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate is defined by its IUPAC name and InChI code: 1S/C11H9BrN2O2/c1-2-16-11(15)7-3-9-10(13-5-7)4-8(12)6-14-9/h3-6H,2H2,1H3 .Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate, exhibit reactivity with electrophilic or nucleophilic reagents. They can undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis

Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate is a solid at room temperature. It has a molecular weight of 281.11 . The compound should be stored in a dry environment .Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate derivatives, particularly ethyl and butyl esters of 1-ethyl-1,2-dihydro-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, have shown protective effects against E. coli and several other gram-negative bacterial pathogenic infections in mice. A pro-drug type of mechanism seems to be in play, as the agents did not show in vitro activity but were effective in vivo (Santilli, Scotese, & Yurchenco, 1975).

Neuroprotective Applications

ITH12246 (ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate) has demonstrated significant neuroprotective properties in in vitro models of Alzheimer's disease and has been suggested to partially act through a regulatory action on protein phosphatase 2A inhibition. It has shown potential in improving memory impairment and reducing infarct volume in mice, suggesting its applicability in treating neurodegenerative diseases (Lorrio et al., 2013).

Pharmacological Insights

Studies have indicated that derivatives like Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate may act by altering norepinephrine uptake or releasing norepinephrine from the storage pool, offering insights into the mechanism of action of these compounds and their effect on motor activity (Aceto, Harris, Lesher, Pearl, & Brown, 1967).

Effects on Neurotransmitter Systems

Vinconate, an indolonaphthyridine derivative, has been studied for its effects on neurotransmitter systems in the brain, particularly in the context of aging. It has shown potential in ameliorating age-related reductions in neurotransmitter receptor systems, suggesting its utility in managing age-related neurological changes (Araki et al., 1996).

Antitumor Activity

Studies on compounds like N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carboxamide (SN 28049) have explored the relationship between lipophilicity, tumor pharmacokinetics, and antitumor activity, providing insights into the potential of such compounds in cancer therapy (Lukka et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may cause respiratory irritation. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Zukünftige Richtungen

The future directions for the study of Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate and other 1,5-naphthyridine derivatives could involve further exploration of their synthesis, reactivity, and applications. Given their significant importance in medicinal chemistry, there is potential for the development of new methodologies for their synthesis and the discovery of new biological activities .

Eigenschaften

IUPAC Name |

ethyl 7-bromo-1,5-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)7-3-9-10(13-5-7)4-8(12)6-14-9/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUFMUUQGOCYKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(C=N2)Br)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol](/img/structure/B3175581.png)

![3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3175605.png)

![[2-(2-Thienyl)phenyl]acetic acid](/img/structure/B3175636.png)

![6,6'-Dimethoxy-[3,3']bipyridinyl](/img/structure/B3175678.png)

![{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine](/img/structure/B3175687.png)

![N-[2,4-Bis(trifluoromethyl)benzyl]-N-methylamine](/img/structure/B3175691.png)